1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the aldehyde group. One common method involves the reaction of 2-pyridylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring. The resulting pyrazole derivative is then subjected to formylation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production are often employed, and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often used.
Major Products Formed
Oxidation: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in the development of catalytic systems for various organic transformations.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized. This unique positioning can also affect its binding interactions in biological systems, making it a valuable compound for medicinal chemistry and other research applications.
Properties
IUPAC Name |
1-pyridin-2-ylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640909 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896717-66-1 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different reaction pathways observed for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its phenyl analog with cyclohexylamine?
A1: Research has shown that this compound undergoes nucleophilic substitution when reacted with cyclohexylamine. This results in the formation of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. Interestingly, substituting the pyridin-2-yl group with a phenyl group leads to a different reaction pathway. In this case, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes condensation followed by hydrolysis, yielding (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []. This difference highlights the influence of the aryl substituent on the reactivity of this class of compounds.
Q2: How does the molecular structure of the products from these reactions influence their intermolecular interactions?
A2: The product of the reaction between this compound and cyclohexylamine, 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, exhibits intramolecular N-H...N hydrogen bonding and forms sheets stabilized by C-H...O hydrogen bonds []. On the other hand, (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the product from the reaction with the phenyl analog, forms centrosymmetric dimers through a combination of R2(2)(4) and S(6) hydrogen bonding motifs []. This comparison demonstrates how subtle changes in molecular structure can drastically alter intermolecular interactions and crystal packing.
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